molecular formula C21H24N2O4S B2407628 N-(2-methoxyethyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide CAS No. 878063-24-2

N-(2-methoxyethyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide

Cat. No.: B2407628
CAS No.: 878063-24-2
M. Wt: 400.49
InChI Key: AACYHQABFRSMKM-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide is a synthetic indole-acetamide derivative characterized by a sulfonyl group at the 3-position of the indole ring, substituted with a 4-methylbenzyl moiety. The acetamide nitrogen is functionalized with a 2-methoxyethyl group, which may influence solubility and pharmacokinetic properties.

Properties

IUPAC Name

N-(2-methoxyethyl)-2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-16-7-9-17(10-8-16)15-28(25,26)20-13-23(14-21(24)22-11-12-27-2)19-6-4-3-5-18(19)20/h3-10,13H,11-12,14-15H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACYHQABFRSMKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyethyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide is a synthetic compound that has garnered interest for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by an indole core, a sulfonyl group, and an acetamide moiety. Its molecular formula is C26H24N2O5SC_{26}H_{24}N_{2}O_{5}S with a molecular weight of 476.5 g/mol. The IUPAC name is methyl 2-[[2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]acetyl]amino]benzoate.

PropertyValue
Molecular FormulaC26H24N2O5S
Molecular Weight476.5 g/mol
IUPAC Namemethyl 2-[[2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]acetyl]amino]benzoate

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory pathways. The sulfonamide group may play a crucial role in modulating enzyme activity, particularly phosphodiesterase (PDE) inhibition, which is significant in treating inflammatory diseases .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anti-inflammatory Activity : It has been shown to inhibit the release of pro-inflammatory cytokines such as IL-4, IL-5, and IL-13, which are critical in the pathogenesis of allergic responses and asthma .
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, although specific mechanisms remain to be fully elucidated.

Study on Inflammatory Bowel Disease (IBD)

A study explored the effects of PDE inhibitors in models of IBD. Compounds structurally similar to this compound demonstrated significant reductions in inflammation markers and improved clinical scores in animal models .

Evaluation of PDE Inhibition

In vitro assays have indicated that derivatives of this compound can inhibit PDE4 activity effectively, with IC50 values comparable to established PDE inhibitors like rolipram . This suggests that this compound could be a promising candidate for further development as a therapeutic agent.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The compound shares a core indole-acetamide scaffold with multiple analogs (Table 1). Key structural differences include:

  • Sulfonyl Group Modifications : The 4-methylbenzyl-sulfonyl group distinguishes it from compounds like 31 (4-trifluoromethylphenylsulfonyl) and 36 (4-methoxyphenylsulfonyl), which may alter electron-withdrawing/-donating effects and target binding .
  • Acetamide Nitrogen Substituents : The 2-methoxyethyl group contrasts with substituents in (e.g., naphthyl in 10k , pyridinyl in 10m ) and antioxidant derivatives (e.g., 2-chlorophenyl in 3a ) .

Spectroscopic and Computational Insights

  • Spectroscopic Validation : Compounds like 3a () show strong agreement between experimental (XRD) and computational (DFT) bond lengths/angles, supporting structural reliability. Similar methods could validate the target compound’s conformation .
  • MetaSite Predictions : For analogs like 31 , computational tools predict metabolic shifts (e.g., O-demethylation over amide oxidation), guiding design of the target compound’s 2-methoxyethyl group for stability .

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